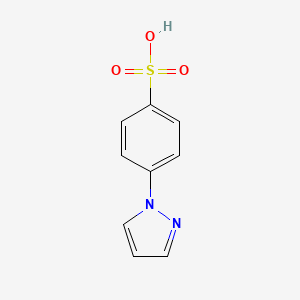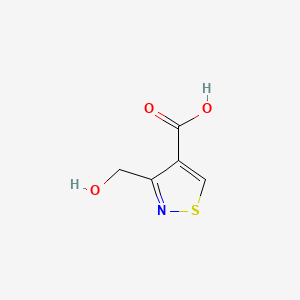![molecular formula C15H24 B579500 (1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane CAS No. 16641-59-1](/img/structure/B579500.png)
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[44002,8]decane is a sesquiterpenoid compound known for its unique tricyclic structure It is a derivative of camphor and is part of the copal group of sesquiterpenoids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copacamphene typically involves a stereospecific synthetic route. One efficient method starts with the conversion of carvomenthone into its corresponding n-butylthiomethylene derivative. This intermediate is then alkylated with ethyl 2-iodopropionate, followed by the removal of the n-butylthiomethylene blocking group and esterification of the resulting acid. The key step involves an intramolecular Claisen condensation, which affords the desired diketone intermediate. This diketone is then reduced and converted into the corresponding p-tosylhydrazone, which undergoes further reactions to yield copacamphene .
Industrial Production Methods
Industrial production of copacamphene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced purification techniques is crucial in industrial settings to meet the demand for high-quality copacamphene.
化学反应分析
Types of Reactions
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert copacamphene into its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of copacamphene, which can be further utilized in different applications.
科学研究应用
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use in drug development.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties
作用机制
The mechanism of action of copacamphene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial pathways.
相似化合物的比较
Similar Compounds
Copacamphor: A structurally related compound with similar properties.
Sativene: Another sesquiterpenoid with comparable applications.
Ylangocamphor: Shares a similar tricyclic structure and is used in similar applications.
Uniqueness
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane stands out due to its specific stereochemistry and the efficiency of its synthetic routes. Its unique tricyclic structure and potential bioactivity make it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
16641-59-1 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.357 |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12-,13-,14+,15-/m0/s1 |
InChI 键 |
VOBBUADSYROGAT-OEWLLCOZSA-N |
SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
同义词 |
Copacamphene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)

![(4aS,4bR,6aR,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-2-one](/img/structure/B579422.png)
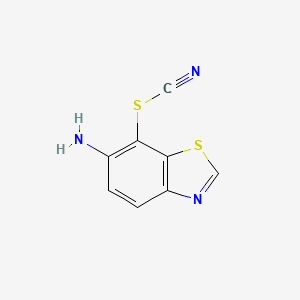

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)

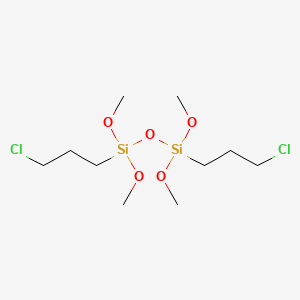

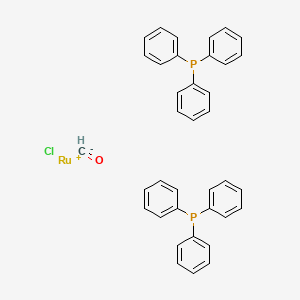
![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
